Methyl 4-((3-(4-(trifluoromethyl)phenyl)propanamido)methyl)piperidine-1-carboxylate
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Overview
Description
Methyl 4-((3-(4-(trifluoromethyl)phenyl)propanamido)methyl)piperidine-1-carboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring, a trifluoromethyl group, and a carboxylate ester, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((3-(4-(trifluoromethyl)phenyl)propanamido)methyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a trifluoromethylation reaction, which can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Amidation: The amide bond is formed by reacting the piperidine derivative with 4-(trifluoromethyl)phenylpropanoic acid under conditions that promote amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Strong nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Amine derivatives.
Substitution: Substituted aromatic compounds with modified trifluoromethyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, Methyl 4-((3-(4-(trifluoromethyl)phenyl)propanamido)methyl)piperidine-1-carboxylate is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. The presence of the trifluoromethyl group can improve the pharmacokinetic properties of drugs, making this compound a candidate for further drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as increased resistance to chemical degradation or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of Methyl 4-((3-(4-(trifluoromethyl)phenyl)propanamido)methyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity to these targets by increasing hydrophobic interactions and improving the overall stability of the compound.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((3-(4-fluorophenyl)propanamido)methyl)piperidine-1-carboxylate
- Methyl 4-((3-(4-chlorophenyl)propanamido)methyl)piperidine-1-carboxylate
- Methyl 4-((3-(4-bromophenyl)propanamido)methyl)piperidine-1-carboxylate
Uniqueness
Compared to similar compounds, Methyl 4-((3-(4-(trifluoromethyl)phenyl)propanamido)methyl)piperidine-1-carboxylate stands out due to the presence of the trifluoromethyl group. This group significantly enhances the compound’s chemical stability, lipophilicity, and metabolic resistance, making it more suitable for various applications in drug development and material science.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
methyl 4-[[3-[4-(trifluoromethyl)phenyl]propanoylamino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2O3/c1-26-17(25)23-10-8-14(9-11-23)12-22-16(24)7-4-13-2-5-15(6-3-13)18(19,20)21/h2-3,5-6,14H,4,7-12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUIYQXNOZNMTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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